2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c1-4-11(13(21)18-15-20-19-14(24-15)9(2)3)22-16-17-10-7-5-6-8-12(10)23-16/h5-9,11H,4H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOFZVWYTPCGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) bridge between the benzothiazole and butanamide moieties serves as a key reactive site.
Mechanistic Notes :
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The sulfanyl group undergoes nucleophilic displacement with alkyl halides or thiols, facilitated by polar aprotic solvents .
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Steric hindrance from the isopropyl group on the thiadiazole may reduce reaction rates compared to unsubstituted analogs.
Oxidation Reactions
The sulfanyl linker and thiadiazole ring are susceptible to oxidation:
Key Observations :
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Controlled oxidation preserves the thiadiazole and benzothiazole rings .
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Over-oxidation may degrade the amide linkage under harsh conditions .
Hydrolysis of the Amide Bond
The central amide group can undergo hydrolysis under acidic or basic conditions:
Implications :
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Hydrolysis pathways are critical for prodrug design or metabolite studies .
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Stability in physiological pH ranges (6–7.4) remains untested for this compound.
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring undergoes electrophilic substitution at the 5- and 6-positions:
Regioselectivity :
Cycloaddition and Heterocycle Functionalization
The 1,3,4-thiadiazole ring participates in cycloaddition reactions:
| Reaction | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| [3+2] Cycloaddition | Diphenylacetylene, CuI, DMF, 120°C, 24h | Thiadiazolo-isoxazole hybrid | 55% | X-ray crystallography |
Limitations :
Side-Chain Modifications
The butanamide chain and isopropyl group offer additional reactivity:
Biological Activity and Reactivity Correlations
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Antifungal Activity : Analogous thiadiazole-benzothiazole hybrids exhibit EC₅₀ values of 3.43–5.52 μg/mL against Phytophthora infestans, attributed to thioamide-mediated enzyme inhibition .
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Antiviral Potential : Structural analogs inhibit viral polymerases via π-stacking interactions with the benzothiazole ring .
Analytical Characterization
Key techniques for monitoring reactions:
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has comparable efficacy to standard antifungal agents like fluconazole against fungal species such as Candida. The proposed mechanism involves interference with microbial enzymes or receptors, disrupting their normal functions.
Anticancer Potential
Compounds derived from benzothiazole and thiadiazole structures have been extensively studied for their anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, benzothiazole derivatives have demonstrated promising results against pancreatic cancer cells .
Neuroprotective Effects
Emerging research has explored the potential of similar benzothiazole derivatives in treating neurodegenerative diseases. Some studies indicate that these compounds may exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets in the treatment of conditions like depression and Alzheimer's disease .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against E. coli and Staphylococcus aureus | Supports its use as a potential therapeutic agent in treating infections |
| Study 2 | Evaluated anticancer effects on pancreatic cancer cells | Suggests further investigation for cancer treatment applications |
| Study 3 | Investigated neuroprotective effects in vitro | Highlights potential for developing treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its butanamide chain and propan-2-yl substitution, distinguishing it from structurally related molecules. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structural and Physical Properties
Key Observations:
Chain Length and Functional Groups: The target compound’s butanamide chain (four-carbon backbone) contrasts with shorter acetamide chains (two carbons) in most analogs . Substituents on the thiadiazole ring (e.g., propan-2-yl, 3-methylphenyl, benzylsulfanyl) influence steric and electronic properties. The propan-2-yl group in the target compound is less bulky than aromatic substituents (e.g., 3-methylphenyl in ), which could modulate receptor binding .
Physical Properties: Melting points for analogs range from 132–170°C, influenced by substituent polarity and crystallinity. Synthesis yields for thiadiazole derivatives typically range from 68–88%, as seen in , suggesting efficient synthetic routes for such scaffolds .
Biological Activity: While the target compound’s activity is unreported, analogs like 5e and 5g demonstrate anticancer and antimitotic effects via MTT assays .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic molecule notable for its potential biological activities. It combines a benzothiazole moiety with a thiadiazole ring, linked through a sulfanyl bridge to a butanamide group. This structural configuration suggests diverse pharmacological properties, particularly in antimicrobial and antifungal domains.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄S₃, with a molecular weight of approximately 300.42 g/mol. The presence of the benzothiazole and thiadiazole rings contributes to its electronic properties, enhancing its biological activity through potential interactions with biological targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains and fungi. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species including Candida spp. Comparative studies indicate that its antimicrobial efficacy is on par with established agents like fluconazole .
The proposed mechanism of action involves the inhibition of microbial enzymes or receptors critical for their survival and proliferation. This interference disrupts normal cellular functions, leading to increased susceptibility to environmental stresses.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
- Another study focused on its antifungal properties against Candida albicans, demonstrating significant inhibition at low concentrations .
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In Vivo Studies :
- Animal models treated with the compound showed reduced infection rates from bacterial challenges, indicating potential for therapeutic use in infections resistant to standard treatments.
Comparative Analysis
The following table summarizes the biological activities and structural features of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole + Thiadiazole | Antimicrobial |
| Compound B | Thiadiazole + Butanamide | Antitumor |
| Compound C | Benzothiazole + Alkyl chain | Antifungal |
This comparative analysis highlights the unique aspects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide , particularly its broad-spectrum antimicrobial activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
